2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
The compound “2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide” is a derivative of naphthofuran . Naphthofuran derivatives have shown several biological activities and are currently being tested and/or clinically evaluated for new drug discovery .
Synthesis Analysis
The synthesis of naphthofuran derivatives involves several steps. Ethyl naphtho[2,1-b]furan-2-carboxylate reacts with hydrazine hydrate in the presence of an acid catalyst in ethanol medium to afford naphtho[2,1-b]furan-2-carbohydrazide . This compound then reacts with substituted acetophenones and aromatic aldehydes to produce chalcones via the Claisen condensation . The reaction of naphtho[2,1-b]furan-2-carbohydrazide with chalcones in the presence of acetic acid as a catalyst in dioxane produces 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles .Molecular Structure Analysis
The structures of the newly synthesized compounds have been established by elemental analysis and spectral studies .Chemical Reactions Analysis
The reaction of naphtho[2,1-b]furan-2-carbohydrazide with chalcones in the presence of acetic acid as a catalyst in dioxane produces 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles .Future Directions
The future directions for “2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide” could involve further testing and evaluation of its biological activities, given that naphthofuran derivatives have shown several biological activities and are currently being tested and/or clinically evaluated for new drug discovery .
Mechanism of Action
Target of Action
Similar compounds based on the benzofuran core have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors . PTP1B plays a crucial role in insulin signaling and is considered a promising target for the treatment of diabetes mellitus .
Mode of Action
It’s known that benzofuran derivatives can interact with their targets and cause significant biological changes . For instance, some benzofuran derivatives have shown to inhibit tumor necrosis factor (TNF-α) production .
Biochemical Pathways
Benzofuran derivatives are known to influence several biological pathways related to their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran derivatives have been reported to exhibit various biological activities, including antioxidant, anti-inflammatory, and antimalarial activities .
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3NO2/c22-21(23,24)15-5-3-6-16(11-15)25-19(26)10-14-12-27-18-9-8-13-4-1-2-7-17(13)20(14)18/h1-9,11-12H,10H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZGWJORWHAPHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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